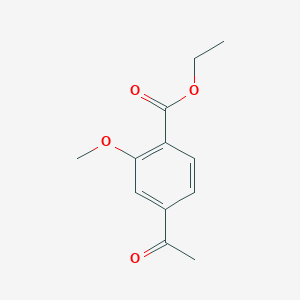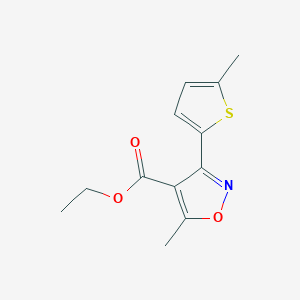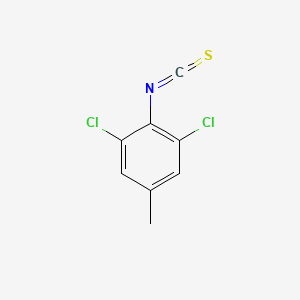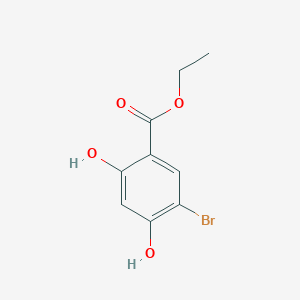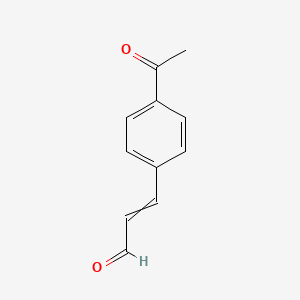
3-(4-Acetylphenyl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Acetylphenyl)prop-2-enal is an organic compound characterized by the presence of an aldehyde group and a phenyl ring substituted with an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Acetylphenyl)prop-2-enal typically involves the aldol condensation reaction between 4-acetylbenzaldehyde and acetaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Acetylphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 3-(4-Acetylphenyl)prop-2-enoic acid.
Reduction: 3-(4-Acetylphenyl)prop-2-enol.
Substitution: 3-(4-Nitroacetylphenyl)prop-2-enal, 3-(4-Bromoacetylphenyl)prop-2-enal.
Scientific Research Applications
3-(4-Acetylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The phenyl ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can result in the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Cinnamaldehyde: 3-Phenylprop-2-enal, known for its presence in cinnamon oil and similar aromatic properties.
4-Acetylcinnamaldehyde: 3-(4-Acetylphenyl)prop-2-enal with an additional acetyl group on the phenyl ring.
Uniqueness: this compound is unique due to the presence of both an acetyl group and an aldehyde group, which allows for a diverse range of chemical reactions and potential applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
127921-76-0 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(4-acetylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H10O2/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h2-8H,1H3 |
InChI Key |
JEFBKKUCSOURMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334013.png)
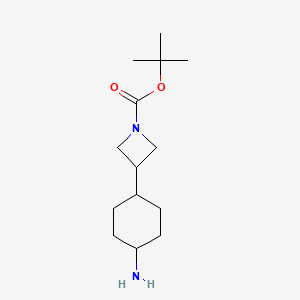
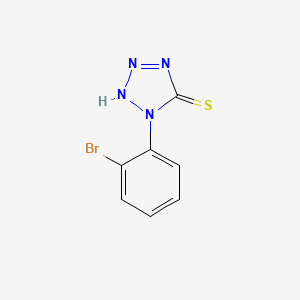
![1-Methyl-2-[4-(methylthio)phenyl]indole](/img/structure/B15334032.png)

![Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B15334045.png)
![Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B15334047.png)
